molecular formula C21H22ClN3O4S B2806760 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392241-92-8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No. B2806760
M. Wt: 447.93
InChI Key: TZZYEOSKWPXJDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its different groups, and its melting and boiling points would depend on the strengths of the intermolecular forces between its molecules .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research on derivatives of 1,3,4-thiadiazole, which include compounds similar to N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, has shown potential in antiviral and antimicrobial applications. For instance, sulfonamide derivatives of 1,3,4-thiadiazole have demonstrated anti-tobacco mosaic virus activity, indicating their potential in combating viral infections (Zhuo Chen et al., 2010). Furthermore, compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized with significant antimicrobial activity, suggesting their usefulness in fighting bacterial and fungal infections (D. H. Purohit et al., 2011).

Anticonvulsant Properties

The search for potential anticonvulsants has led to the discovery of 1,3,4-thiadiazole derivatives with promising activity. Studies have highlighted the synthesis of specific compounds within this class that exhibit high anticonvulsive activity, offering an alternative to classic drugs used for seizure management (I. Sych et al., 2018). This research suggests the potential for developing new therapeutic agents for epilepsy and other seizure disorders.

Nematocidal and Insecticidal Activity

Novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown good activity against Bursaphelenchus xylophilus, a significant pest, indicating their potential in agricultural applications (Dan Liu et al., 2022). Additionally, the design and synthesis of new 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have demonstrated remarkable insecticidal activity against cotton leafworm, highlighting their potential as insecticides (M. F. Ismail et al., 2021).

Anti-inflammatory and Analgesic Effects

The exploration of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, has uncovered their bioactivity as anti-inflammatory and analgesic agents. Certain synthesized compounds have shown promising activity in these areas, suggesting their potential use in treating inflammation and pain (M. Akhter et al., 2014).

Enzyme Inhibition

Compounds derived from 1,3,4-thiadiazole have been investigated for their ability to inhibit enzymes such as lipase and α-glucosidase. This research opens up possibilities for the development of new therapeutic agents targeting metabolic disorders, including diabetes and obesity (O. Bekircan et al., 2015).

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential biological activities, and the development of new synthesis methods that are more cost-effective and efficient .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZYEOSKWPXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

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